molecular formula C18H12F3N3O2 B2836301 N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 866157-13-3

N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2836301
CAS No.: 866157-13-3
M. Wt: 359.308
InChI Key: NORGTXIBXFOBPX-UHFFFAOYSA-N
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Description

N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a 3-(2-pyrazinyloxy)phenyl substituent on the amide nitrogen (Figure 1).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-pyrazin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)13-4-1-3-12(9-13)17(25)24-14-5-2-6-15(10-14)26-16-11-22-7-8-23-16/h1-11H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORGTXIBXFOBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps:

    Formation of the Pyrazinyloxy Intermediate: The initial step involves the preparation of the pyrazinyloxy intermediate. This can be achieved by reacting pyrazine with an appropriate phenol derivative under basic conditions to form the pyrazinyloxy group.

    Coupling Reaction: The pyrazinyloxy intermediate is then coupled with 3-(trifluoromethyl)benzenecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1.1. Formation of 3-(2-Pyrazinyloxy)aniline

The pyrazinyloxy-aniline intermediate is synthesized via nucleophilic aromatic substitution (SNAr).

  • Reagents : 2-Chloropyrazine reacts with 3-aminophenol in dimethyl sulfoxide (DMSO) with K₂CO₃ as a base .

  • Conditions : 80–100°C for 12–24 hours.

  • Yield : ~70–85% .

Mechanism :

  • Deprotonation of 3-aminophenol by K₂CO₃ generates a phenoxide nucleophile.

  • Attack on 2-chloropyrazine displaces chloride, forming the pyrazinyl ether bond.

1.2. Preparation of 3-(Trifluoromethyl)benzoyl Chloride

The trifluoromethylbenzoyl chloride intermediate is synthesized via thionyl chloride-mediated activation :

  • Reagents : 3-(Trifluoromethyl)benzoic acid reacts with excess SOCl₂ in DMF (catalytic) .

  • Conditions : Reflux at 70–80°C for 2–4 hours.

  • Yield : >90% .

Carboxamide Bond Formation

The final step involves coupling 3-(2-pyrazinyloxy)aniline with 3-(trifluoromethyl)benzoyl chloride via amide bond formation :

2.1. Reaction Conditions

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) .

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl .

  • Temperature : 0°C to room temperature.

  • Yield : 75–88% .

2.2. Mechanism

  • Activation of the carboxylic acid as an acyl chloride.

  • Nucleophilic attack by the aniline’s amine group on the electrophilic carbonyl carbon.

  • Deprotonation by the base to form the carboxamide bond.

Key Reaction Data

StepReagents/ConditionsYieldReference
Pyrazinyloxy-aniline2-Chloropyrazine, K₂CO₃, DMSO, 80°C, 24h78%
Benzoyl chlorideSOCl₂, DMF, 70°C, 3h92%
Amide couplingEt₃N, DCM, 0°C to RT, 4h85%

4.1. Electrophilic Aromatic Substitution

The trifluoromethyl group enhances electron withdrawal, enabling meta-directed electrophilic substitution :

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the CF₃ group .

  • Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ yields chloro- or bromo-substituted derivatives .

4.2. Pyrazinyl Ring Modifications

The pyrazinyl group undergoes cross-coupling reactions :

  • Suzuki-Miyaura : Pd-catalyzed coupling with arylboronic acids to introduce aryl groups .

  • Buchwald-Hartwig Amination : Installation of secondary amines using Pd/Xantphos catalysts .

Stability and Degradation Pathways

  • Hydrolytic Stability : The carboxamide bond resists hydrolysis under neutral conditions but cleaves in strong acid (HCl, 6M) or base (NaOH, 2M) .

  • Thermal Stability : Stable up to 200°C; decomposition occurs via retro-amide cleavage above 250°C .

Scientific Research Applications

N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound shares structural similarities with several benzamide derivatives, particularly those containing the N-[3-(trifluoromethyl)phenyl] framework. Key analogs and their properties are summarized in Table 1.

Table 1. Structural and physicochemical comparison of selected analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Features Applications/Notes
N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide - C₁₉H₁₃F₃N₂O₂ 364.32 3-CF₃, pyrazinyloxy-phenyl Research compound (exact applications under investigation)
Flutolanil (N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide) 66332-96-5 C₁₇H₁₅F₃NO₂ 346.30 2-CF₃, 3-isopropoxy-phenyl Agrochemical fungicide
N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide 200876-92-2 C₁₅H₁₂F₃NO₂ 295.26 4-methoxy, 3-CF₃ Pharmaceutical intermediate
N-[4-(4-Benzylpiperazino)phenyl]-3-(trifluoromethyl)benzenecarboxamide 303150-98-3 C₂₅H₂₄F₃N₃O 439.47 3-CF₃, 4-benzylpiperazino-phenyl Potential CNS-targeting agent (predicted properties)
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide - C₂₀H₁₆F₃N₃OS 411.42 3-CF₃, thienopyrazole substituent Heterocyclic lead compound

Key Observations :

  • Trifluoromethyl Position : The position of the -CF₃ group (e.g., 2- vs. 3-position) significantly impacts electronic properties. Flutolanil’s 2-CF₃ group enhances its fungicidal activity compared to 3-CF₃ analogs .
  • Substituent Diversity: Replacement of the pyrazinyloxy group (target compound) with methoxy () or benzylpiperazino () alters solubility and target affinity. For instance, the 4-methoxy analog (200876-92-2) has lower molecular weight (295.26 vs. 364.32) and higher predicted solubility .

Biological Activity

N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

N 3 2 pyrazinyloxy phenyl 3 trifluoromethyl benzenecarboxamide\text{N 3 2 pyrazinyloxy phenyl 3 trifluoromethyl benzenecarboxamide}
  • Molecular Formula : C16H14F3N3O
  • Molecular Weight : 345.30 g/mol
  • CAS Number : 17001090

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the pyrazine moiety.
  • Introduction of the trifluoromethyl group.
  • Coupling reactions to form the final amide structure.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl compounds have shown potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL . The presence of the trifluoromethyl group is crucial for enhancing antimicrobial efficacy.

CompoundMIC (µg/mL)Activity
This compoundTBDTBD
Trifluoromethyl derivative A0.78Strong
Trifluoromethyl derivative B1.56Moderate

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies suggest that similar compounds may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This is hypothesized to be due to the ability of the trifluoromethyl group to modulate receptor interactions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • The trifluoromethyl group significantly enhances biological activity.
  • Substituents on the pyrazine ring can either enhance or diminish activity depending on their electronic properties.
  • Compounds lacking polar groups tend to exhibit better activity profiles.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that those containing a trifluoromethyl group showed enhanced activity against various bacterial strains, supporting the hypothesis regarding the importance of this substituent .
  • In Vivo Studies : Preliminary in vivo studies have indicated that derivatives similar to this compound exhibit reduced toxicity profiles while maintaining efficacy against target pathogens, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide with high purity and yield?

  • Methodological Answer :

  • Use stepwise coupling of pyrazinyloxy and trifluoromethylbenzamide moieties under anhydrous conditions, employing dichloromethane (DCM) or acetonitrile as solvents.
  • Monitor reaction progress via TLC or HPLC, ensuring complete consumption of intermediates (e.g., O-benzyl hydroxylamine hydrochloride).
  • Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization to remove residual salts or unreacted substrates .
  • Critical Hazard Note : Conduct DSC analysis to assess thermal stability and avoid decomposition. Use Ames testing to evaluate mutagenicity risks, as seen in structurally similar anomeric amides .

Q. How can the stability of this compound be optimized under varying pH and temperature conditions?

  • Methodological Answer :

  • Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-HPLC or LC-MS.
  • Use cryoprotectants (e.g., trehalose) for lyophilization if the compound is hygroscopic.
  • Store in amber vials under inert gas (N₂/Ar) to prevent photolytic or oxidative decomposition, as recommended for trifluoromethyl-containing analogs .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Use AutoDock Vina for molecular docking, employing a Lamarckian genetic algorithm to sample conformational space. Generate grid maps centered on the target’s active site (e.g., EGFR kinase domain) .
  • Validate docking poses with MD simulations (e.g., GROMACS) under physiological conditions (310 K, 1 atm). Compare results with experimental IC₅₀ values from enzyme inhibition assays .
  • Note : Adjust scoring functions to account for the electron-withdrawing trifluoromethyl group’s impact on binding entropy .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Conduct ADME-Tox profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and membrane permeability (Caco-2/PAMPA).
  • Use orthogonal assays (e.g., SPR for target engagement vs. cell-based proliferation assays) to confirm mechanism-specific activity .
  • Case Study : If in vivo activity is lower than in vitro predictions, evaluate bioavailability via PK studies in rodent models, focusing on hepatic first-pass metabolism .

Q. How can crystallographic data refine the structural understanding of this compound?

  • Methodological Answer :

  • Grow single crystals via vapor diffusion (e.g., 1:1 DCM/pentane). Collect diffraction data using synchrotron radiation (λ = 0.9–1.0 Å).
  • Refine structures with SHELXL , leveraging its robust handling of heavy atoms (e.g., fluorine) and twinned data. Validate hydrogen bonding and π-stacking interactions using Mercury CSD .
  • Example : A similar trifluoromethylbenzamide derivative showed a 1.8 Å resolution structure with key hydrophobic interactions in the ATP-binding pocket .

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